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molecular formula C15H16O4 B8545933 3-Methoxy-7-(4-methoxyphenyl)hepta-2,4,6-trienoic acid CAS No. 60427-93-2

3-Methoxy-7-(4-methoxyphenyl)hepta-2,4,6-trienoic acid

Cat. No. B8545933
M. Wt: 260.28 g/mol
InChI Key: NEINWEXJOKKOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05320833

Procedure details

16.5 g of an 80% by weight suspension of sodium hydride in white oil (corresponding to 0.55 mol of NaH) were mixed with 500 ml of anhydrous tetrahydrofuran and, while stirring efficiently at 50° to 60° C., a mixture of 81 g (corresponding to 0.5 mol) of p-methoxycinnamaldehyde and 65 g (corresponding to 0.5 mol) of methyl β-methoxycrotonate was added dropwise. The rate of this dropwise addition was chosen so that the mixture continued to boil gently. It was then stirred at 65° C. for 3 hours and subsequently at room temperature overnight. To work up the reaction mixture was cooled and mixed with 0.5 l of ice-water and then extracted with methyl tertbutyl ether. The remaining alkaline aqueous phase was acidified with dilute hydrochloric acid while cooling in ice, and the precipitate was filtered off and thoroughly washed with water. Drying resulted in 83 g of the title compound of melting point 187° C. (after recrystallization from ethyl acetate), corresponding to a yield of 64%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0.5 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([CH:9]=[CH:10][CH:11]=O)=[CH:7][CH:6]=1.[CH3:15][O:16]/[C:17](/[CH3:23])=[CH:18]\[C:19]([O:21]C)=[O:20]>O1CCCC1>[CH3:15][O:16][C:17]([CH:23]=[CH:11][CH:10]=[CH:9][C:8]1[CH:13]=[CH:14][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1)=[CH:18][C:19]([OH:21])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.55 mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
COC1=CC=C(C=CC=O)C=C1
Name
Quantity
65 g
Type
reactant
Smiles
CO\C(=C/C(=O)OC)\C
Step Three
Name
ice water
Quantity
0.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring efficiently at 50° to 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
The rate of this dropwise addition
STIRRING
Type
STIRRING
Details
It was then stirred at 65° C. for 3 hours and subsequently at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tertbutyl ether
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
COC(=CC(=O)O)C=CC=CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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